(Rac)-NMDAR antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-NMDAR antagonist 1 is a compound that acts as an antagonist to the N-methyl-D-aspartate receptor (NMDAR). NMDARs are a subtype of glutamate receptors in the brain that play a crucial role in synaptic plasticity, memory function, and neurodevelopment. Antagonists of these receptors are of significant interest due to their potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, epilepsy, and neuropathic pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-NMDAR antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional group modifications: Introduction of specific functional groups that are essential for the activity of the compound. This may involve reactions such as halogenation, alkylation, or acylation.
Purification and isolation: The final product is purified using techniques such as chromatography and crystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (Rac)-NMDAR antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the molecule with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(Rac)-NMDAR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of NMDAR antagonists and to develop new derivatives with improved properties.
Biology: Employed in research to understand the role of NMDARs in synaptic transmission and plasticity, as well as their involvement in various neurological disorders.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, epilepsy, and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control and analytical testing.
Mécanisme D'action
(Rac)-NMDAR antagonist 1 exerts its effects by binding to the NMDAR and blocking the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium ions through the receptor, thereby reducing neuronal excitability and synaptic transmission. The molecular targets of this compound include the NMDAR subunits NR1, NR2A, and NR2B, which are involved in the receptor’s function and regulation.
Comparaison Avec Des Composés Similaires
Ketamine: A well-known NMDAR antagonist used clinically as an anesthetic and for its antidepressant effects.
Memantine: Another NMDAR antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: An over-the-counter cough suppressant that also acts as an NMDAR antagonist.
Uniqueness: (Rac)-NMDAR antagonist 1 is unique in its specific binding affinity and selectivity for certain NMDAR subunits, which may result in distinct pharmacological effects compared to other NMDAR antagonists. Its racemic nature also allows for the study of stereoisomer-specific interactions and activities.
Activité Biologique
(Rac)-NMDAR antagonist 1 is a racemic compound known for its selective antagonistic activity against the N-methyl-D-aspartate receptor (NMDAR), particularly the NR2B subunit. This compound has garnered attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders, including depression and excitotoxicity-related conditions. The following sections detail its biological activity, pharmacological properties, and relevant research findings.
This compound functions primarily by inhibiting the NR2B subunit of NMDARs, which are critical for synaptic plasticity and memory function. By blocking these receptors, the compound can modulate glutamatergic signaling, thereby reducing excitotoxicity—a process implicated in neurodegenerative diseases and acute brain injuries .
Pharmacological Profile
- Selectivity : this compound exhibits high selectivity for NR2B-containing NMDARs compared to other receptor types, such as adrenergic and sigma receptors. This selectivity is crucial for minimizing side effects associated with broader receptor antagonism .
- Bioavailability : The compound is noted for its oral bioavailability, making it a viable candidate for clinical use .
Table 1: Summary of Key Studies Involving this compound
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively reduce symptoms associated with excitotoxicity in animal models. For instance, administration of this compound has been linked to improved outcomes in models of traumatic brain injury by attenuating neuronal damage and preserving cognitive function.
Clinical Implications
The potential clinical applications of this compound extend to:
- Neuropathic Pain : By modulating NMDAR activity, it may alleviate pain signaling pathways that are often upregulated in chronic pain conditions.
- Psychiatric Disorders : Its rapid-acting antidepressant properties are being explored, particularly in treatment-resistant depression where traditional therapies have failed.
- Neuroprotection : The compound's ability to confer neuroprotection during excitotoxic events positions it as a candidate for treating conditions such as stroke or traumatic brain injury.
Propriétés
IUPAC Name |
7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.